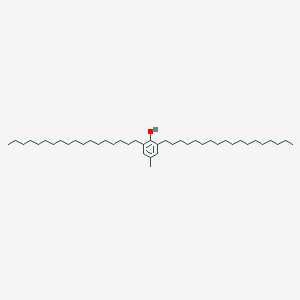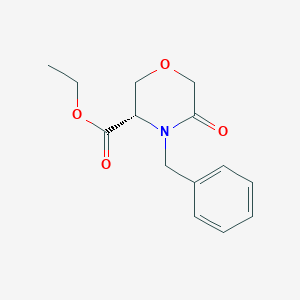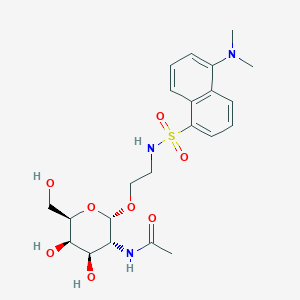
2-((4-(7-Acetamido-1-hydroxy-3-sulfo-2-naphthylazo)phenyl)sulfonyl)ethyl sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((4-(7-Acetamido-1-hydroxy-3-sulfo-2-naphthylazo)phenyl)sulfonyl)ethyl sulfate, also known as Acid Orange 7 (AO7), is a synthetic dye commonly used in various industries such as textiles, paper, and leather. AO7 is a water-soluble dye that belongs to the azo dye family, which is characterized by the presence of an azo group (-N=N-) that links two aromatic rings. Despite its widespread use, AO7 has been found to have harmful effects on the environment and human health.
Mecanismo De Acción
The mechanism of action of AO7 is not well understood, but it is believed to involve the formation of reactive oxygen species (ROS) and the generation of oxidative stress. Studies have shown that AO7 can induce DNA damage, lipid peroxidation, and protein oxidation in various cell types. The dye's ability to generate ROS has been attributed to its azo group, which can undergo reductive cleavage to form highly reactive intermediates.
Biochemical and Physiological Effects
AO7 has been shown to have harmful effects on various biological systems. Studies have demonstrated that AO7 can induce cytotoxicity, genotoxicity, and mutagenicity in different cell types. The dye has also been shown to disrupt the normal functioning of enzymes and proteins, leading to altered metabolic pathways. In addition, AO7 has been found to induce oxidative stress and inflammation in various animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
AO7 has several advantages as a model compound for studying azo dyes. Its chemical structure and physicochemical properties are well-characterized, making it an ideal candidate for studying the behavior of azo dyes in the environment. The dye's ability to interact with biomolecules also makes it a useful probe for studying the binding properties of various biomolecules. However, AO7 also has some limitations. Its harmful effects on biological systems make it unsuitable for studying the effects of azo dyes on living organisms. In addition, the dye's sulfonic acid groups can interfere with the binding of other molecules, making it difficult to study the specific interactions between biomolecules.
Direcciones Futuras
There are several future directions in the study of AO7 and azo dyes. One area of research is the development of new methods for the removal of azo dyes from wastewater. Another area of research is the development of new probes for studying the binding properties of biomolecules. Additionally, there is a need for more research on the toxic effects of azo dyes on living organisms and the environment. Finally, there is a need for more research on the mechanisms of action of azo dyes and the generation of ROS.
Métodos De Síntesis
AO7 can be synthesized by reacting 2-naphthol with 4-aminoazobenzene-3-sulfonic acid in the presence of sulfuric acid. The resulting compound is then treated with ethylene oxide to form AO7. The synthesis method of AO7 is well-established and has been extensively studied in the literature.
Aplicaciones Científicas De Investigación
AO7 has been widely used as a model compound to study the adsorption, degradation, and removal of azo dyes from wastewater. Its chemical structure and physicochemical properties make it an ideal candidate for studying the behavior of azo dyes in the environment. AO7 has also been used as a probe to study the binding properties of various biomolecules such as proteins, DNA, and polysaccharides. The dye's ability to interact with biomolecules has been attributed to its sulfonic acid groups, which provide negatively charged sites for electrostatic interactions.
Propiedades
Número CAS |
109603-48-7 |
|---|---|
Fórmula molecular |
C20H19N3O11S3 |
Peso molecular |
573.6 g/mol |
Nombre IUPAC |
6-acetamido-4-hydroxy-3-[[4-(2-sulfooxyethylsulfonyl)phenyl]diazenyl]naphthalene-2-sulfonic acid |
InChI |
InChI=1S/C20H19N3O11S3/c1-12(24)21-15-3-2-13-10-18(36(28,29)30)19(20(25)17(13)11-15)23-22-14-4-6-16(7-5-14)35(26,27)9-8-34-37(31,32)33/h2-7,10-11,25H,8-9H2,1H3,(H,21,24)(H,28,29,30)(H,31,32,33) |
Clave InChI |
NZIUUYVTBDHFPN-FCDQGJHFSA-N |
SMILES isomérico |
CC(=O)NC1=CC2=C(C=C1)C=C(/C(=N\NC3=CC=C(C=C3)S(=O)(=O)CCOS(=O)(=O)O)/C2=O)S(=O)(=O)O |
SMILES |
CC(=O)NC1=CC2=C(C(=C(C=C2C=C1)S(=O)(=O)O)N=NC3=CC=C(C=C3)S(=O)(=O)CCOS(=O)(=O)O)O |
SMILES canónico |
CC(=O)NC1=CC2=C(C(=C(C=C2C=C1)S(=O)(=O)O)N=NC3=CC=C(C=C3)S(=O)(=O)CCOS(=O)(=O)O)O |
Sinónimos |
2-((4-(7-acetamido-1-hydroxy-3-sulfo-2-naphthylazo)phenyl)sulfonyl)ethyl sulfate reactive orange |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






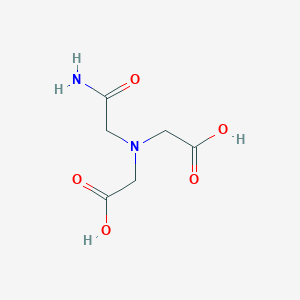


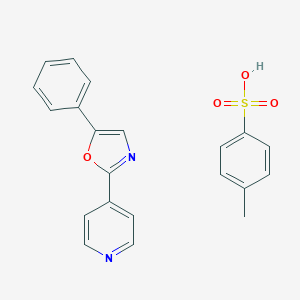
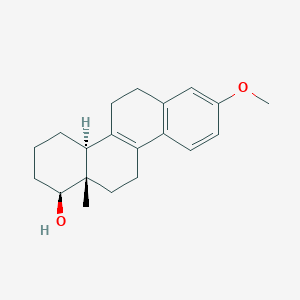
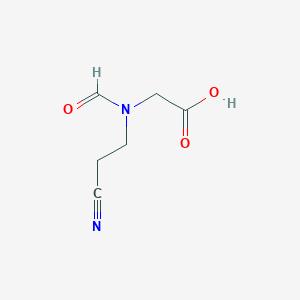
![1-({[(Prop-2-en-1-yl)oxy]carbonyl}oxy)-1H-benzotriazole](/img/structure/B35389.png)
